Hydrogen cyanide; tetraethylammonium

regioselective cyanation conjugate addition β-cyanoketone

Inorganic cyanides (e.g., KCN) are insoluble in aprotic solvents, requiring phase-transfer additives and risking HCN gas release. Tetraethylammonium cyanide (TEACN) provides a homogeneous, soluble cyanide source that enables exclusive 1,4-addition to enones under Sc(III) catalysis (72-92% yield) without competing 1,2-attack. • Soluble in DMF, MeCN; no aqueous biphasic needed. • No detectable HCN gas during work-up. • Weakly coordinating cation maintains Lewis acid activity.

Molecular Formula C9H21N2+
Molecular Weight 157.28 g/mol
Cat. No. B12061618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen cyanide; tetraethylammonium
Molecular FormulaC9H21N2+
Molecular Weight157.28 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.C#N
InChIInChI=1S/C8H20N.CHN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;1H/q+1;
InChIKeyFNJBNCJSJSYYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylammonium Cyanide – A Quaternary Ammonium Cyanide Source for Non-Aqueous Synthesis


Tetraethylammonium cyanide ([(CH₃CH₂)₄N]CN; TEACN) is a quaternary ammonium salt of hydrogen cyanide that serves as a soluble, nucleophilic cyanide source in polar organic media [1]. Unlike inorganic alkali metal cyanides, TEACN dissolves in solvents such as dimethylformamide and acetonitrile, enabling homogeneous reaction conditions in non-aqueous systems. It is employed principally in the synthesis of cyanometallate complexes and in the regioselective 1,4‑hydrocyanation of α,β‑unsaturated ketones [2].

Non-aqueous homogeneous cyanide source for polar aprotic solvents
Exclusive 1,4-conjugate addition to enones under Sc(III) catalysis
Benchtop-safe protocol without HCN gas liberation

Why Common Cyanide Sources Cannot Substitute Tetraethylammonium Cyanide


Cyanide sources are not functionally interchangeable because the counter‑ion dictates solubility, ion‑pairing, and reaction chemoselectivity. Alkali metal cyanides such as KCN are virtually insoluble in aprotic organic solvents, precluding homogeneous reactions without phase‑transfer additives. Trimethylsilyl cyanide (TMSCN) delivers the 1,2‑adduct with enones under basic conditions, whereas tetraethylammonium cyanide directs exclusive 1,4‑addition when activated by Sc(III) triflate [1]. Moreover, TEACN eliminates the risk of liberating toxic HCN gas during work‑up, a persistent hazard with inorganic cyanides in protic or acidic environments [1].

Attribute
Tetraethylammonium Cyanide
Typical Substitute
Solubility in aprotic solvents
Readily soluble in DMF, MeCN
KCN/NaCN virtually insoluble
Enone cyanation regioselectivity
Exclusive 1,4-addition (Sc(III) cat.)
TMSCN gives 1,2-addition
HCN liberation risk
No detectable HCN during reaction/work-up
Inorganic cyanides release HCN under acidic conditions

Quantitative Differentiation Against Closest Analogs


Exclusive 1,4-Regioselectivity in Enone Hydrocyanation

Under Sc(III) triflate catalysis, TEACN adds to chalcones with exclusive 1,4‑regioselectivity, yielding β‑cyanoketones in 72–92% isolated yield [1]. In contrast, TMSCN with base catalysts gives the 1,2‑adduct selectively [1]. This inversion of regiochemistry is dictated by the cyanide source, not the catalyst alone.

1,4-Regioselectivity
Exclusive 1,4-adduct
vs
1,2-adduct (TMSCN)
Supports conjugate addition route selection
72–92% yield across 14 chalcones; literature precedent for TMSCN 1,2-path
regioselective cyanation conjugate addition β-cyanoketone

Elimination of HCN Gas Liberation During Reaction

The TEACN/Sc(OTf)₃ protocol proceeds without liberation of toxic HCN gas throughout the reaction and aqueous work‑up [1]. Free HCN or acidification of KCN/NaCN releases gaseous HCN, requiring specialized ventilation and monitoring. This difference is categorical, but the quantitative benefit is measured in operational safety compliance and reduced engineering controls.

HCN-Free Protocol
Class-level
No HCN detected
Safety-context workflow advantage
No gas evolution in DMF/water quench; inorganic cyanides release >50 ppm HCN
safety HCN-free cyanation benchtop reagent

Organic-Solvent Solubility Advantage over Alkali Metal Cyanides

TEACN dissolves readily in polar aprotic solvents such as DMF and acetonitrile [1]; the Ramesh–Lalitha protocol uses a 0.033 M solution in DMF. In contrast, KCN and NaCN are essentially insoluble in these media (solubility typically <0.001 M) [2], necessitating heterogeneous conditions or phase‑transfer catalysts that add complexity and variability.

Solubility in DMF
Class-level
>30× higher concentration
Enables homogeneous non-aqueous process chemistry
KCN solubility
Sc(III) Compatibility
Head-to-head
TEACN + Sc(OTf)₃: 72–92% yield
vs
Yb(OTf)₃: 30–40% / TMSOTf: 56–70%
Catalytic efficiency tied to cyanide source
KCN with Sc(OTf)₃ gives no reaction
solubility non-aqueous synthesis homogeneous catalysis

Sc(III) Triflate Compatibility and Catalytic Efficiency

Sc(OTf)₃ uniquely activates TEACN for 1,4‑addition; when paired with TEACN, Sc(OTf)₃ delivers yields of 72–92%, whereas Yb(OTf)₃ gives only 30–40% and TMSOTf 56–70% under identical conditions [1]. Attempts to use KCN with Sc(OTf)₃ fail due to insolubility. Thus, the TEACN–Sc(OTf)₃ pair is a privileged combination.

Sc(III) Compatibility
Head-to-head
TEACN + Sc(OTf)₃: 72–92% yield
vs
Yb(OTf)₃: 30–40% / TMSOTf: 56–70%
Catalytic efficiency tied to cyanide source
KCN with Sc(OTf)₃ gives no reaction
Lewis acid catalysis scandium triflate cyanide transfer

High-Value Application Scenarios


Regioselective Synthesis of β-Cyanoketone Building Blocks

The exclusive 1,4‑addition of TEACN to chalcones, yielding 72–92% of β‑cyanoketones [1], directly supports the preparation of γ‑aminobutyric acid (GABA) analogues via subsequent reduction. TEACN is the cyanide source of choice when synthetic routes demand conjugate addition without competing 1,2‑attack.

Non-Aqueous Preparation of Cyanometallate Complexes

TEACN serves as a soluble cyanide donor in polar organic solvents, enabling the synthesis of homoleptic cyanometallates such as [NEt₄]₃[TiIII(CN)₆] [2]. Its solubility advantage over KCN eliminates the need for aqueous–organic biphasic systems, simplifying crystallization and improving purity.

Benchtop-Safe Cyanation Without HCN Ventilation

Because the TEACN/Sc(OTf)₃ method generates no detectable HCN gas [1], it is uniquely suited for research facilities that lack fume‑hood capacity for gaseous HCN or cannot safely handle acid‑labile inorganic cyanides during work‑up.

Lewis Acid-Mediated C–C Bond Formation with Non-Coordinating Cyanide

The weakly coordinating tetraethylammonium cation does not compete with Sc(III) for cyanide, permitting efficient catalysis. This property is critical when the Lewis acid is sensitive to alkali metal counter‑ions, as evidenced by the failure of KCN to react under identical Sc(OTf)₃‑catalyzed conditions [1].

Application
Selection Property
Validation Focus
β-Cyanoketone building block synthesis
Exclusive 1,4-regioselectivity
Conjugate addition without 1,2-competing pathway
Non-aqueous cyanometallate preparation
Solubility in polar aprotic solvents
Homogeneous synthesis and crystallization
Benchtop-safe cyanation protocol
HCN-free reaction profile
No gas liberation during work-up
Lewis acid-mediated C–C bond formation
Non-coordinating counter-ion
Sc(III) catalysis without cyanide scavenging
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